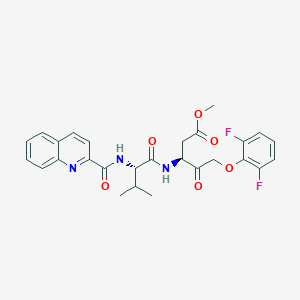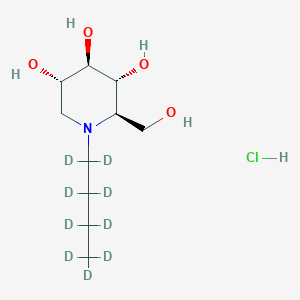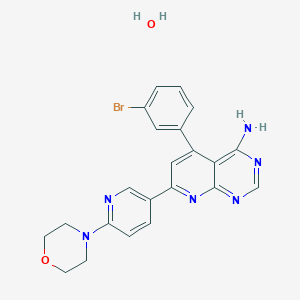
Q-VD(OMe)-OPh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Q-VD(OMe)-Oph is an inhibitor of caspase.
Scientific Research Applications
Neuroprotection in Neonatal Stroke
Q-VD(OMe)-OPh, a dipeptidyl broad-spectrum caspase inhibitor, has been shown to provide neuroprotection in neonatal stroke models. It was observed to reduce cell death significantly in rats, resulting in substantial neuroprotection and attenuating neurological dysfunction. This inhibitor also demonstrated effectiveness in preventing the cleavage of caspase 3 and the up-regulation and cleavage of caspase 1 in vivo, indicating its potential as a therapeutic in neonatal brain injury treatment due to its specificity, effectiveness, and reduced toxicity (Renolleau et al., 2007).
Inhibition of Apoptosis in Various Models
This compound is recognized for its broad-spectrum inhibition of apoptosis. It's significantly more effective in preventing apoptosis than other inhibitors and is not toxic to cells even at extremely high concentrations. Its efficacy extends to preventing apoptosis mediated by major apoptotic pathways, making it a promising agent for use in vivo (Caserta et al., 2003).
Protection Against Bacterial Infection in Stroke
In addition to reducing ischemic brain damage, this compound has been noted to decrease susceptibility to post-stroke bacteremia and improve survival rates. This suggests that the compound may offer a dual protective effect, mitigating both neuronal damage and the vulnerability to infections following a stroke, thereby presenting a promising therapeutic avenue (Braun et al., 2007).
Therapeutic Efficacy Against Bacterial Skin Infections
This compound has shown therapeutic efficacy against preclinical methicillin-resistant Staphylococcus aureus skin infections. It alters the immune response, reducing apoptosis in certain immune cells and increasing necroptosis in others, thereby enhancing infection clearance. This suggests its potential as a nonantibiotic immunotherapy for treating bacterial infections (Alphonse et al., 2021).
Enhancing Recovery in Spinal Cord Injury
This compound has been used in experimental models of spinal cord injury, where its administration was found to improve histological and clinical results. It indicates the compound's potential in reducing the progression of necrosis and apoptosis, the two primary pathways contributing to the damage in spinal cord injuries (Aydoseli et al., 2016).
properties
Molecular Formula |
C26H25F2N3O6 |
|---|---|
Molecular Weight |
527 |
IUPAC Name |
methyl (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C27H27F2N3O6/c1-15(2)24(32-26(35)20-12-11-16-7-4-5-10-19(16)30-20)27(36)31-21(13-23(34)37-3)22(33)14-38-25-17(28)8-6-9-18(25)29/h4-12,15,21,24H,13-14H2,1-3H3,(H,31,36)(H,32,35)/t21-,24-/m0/s1 |
SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
synonyms |
(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)





![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)
![(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)